molecular formula C10H11ClF3NO B2646115 2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 746630-82-0

2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B2646115
CAS No.: 746630-82-0
M. Wt: 253.65
InChI Key: NWRKQCMVUKGCER-UHFFFAOYSA-N
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Description

2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one is a critical synthetic intermediate in the preparation of potent and selective TRPM8 (Transient Receptor Potential Melastatin 8) channel antagonists. Its primary research value lies in its role in the synthesis of clinical candidates like PF-05105679, a molecule developed by Pfizer that has entered Phase I clinical trials for the treatment of cold-evoked pain and migraine. The TRPM8 channel is a non-selective cation channel activated by cold temperatures and cooling agents such as menthol, and it is implicated in a range of pathological conditions including neuropathic pain, migraine, and overactive bladder. By serving as a precursor to compounds that block this channel, this intermediate enables researchers to investigate the therapeutic potential of TRPM8 antagonism. The mechanism of action of the final drug candidates derived from this intermediate involves competitively inhibiting the binding of agonists to the TRPM8 channel, thereby reducing channel activation and the subsequent influx of calcium ions, which is a key step in the transduction of cold and pain signals in the peripheral nervous system. Research utilizing this intermediate is therefore focused on advancing the understanding of thermosensation and developing novel analgesic agents that target a specific sensory pathway, offering a potential alternative to conventional pain therapies.

Properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3NO/c1-6-3-8(9(16)4-11)7(2)15(6)5-10(12,13)14/h3H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRKQCMVUKGCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(F)(F)F)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).

Major Products

    Nucleophilic substitution: Formation of substituted pyrrole derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound belongs to a class of 2-chloro-1-(2,5-dimethylpyrrol-3-yl)ethanones with variable N1 substituents. Key analogues include:

Compound Name Substituent at N1 Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Notes References
2-Chloro-1-[2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrol-3-yl]ethanone 4-(Trifluoromethoxy)phenyl 331.73 147 69 Intermediate for heterocyclic synthesis
2-Chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]ethanone 4-Methylphenyl 261.75 N/A N/A Lab-scale organic synthesis
2-Chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 3-Fluorophenyl 279.74 N/A N/A Zinc inhibitor (ZINC00090191)
Target Compound 2,2,2-Trifluoroethyl 253.65 N/A N/A Versatile scaffold for drug discovery

Key Structural and Functional Differences

  • Steric Effects : Bulky aryl substituents (e.g., 4-(trifluoromethoxy)phenyl) may hinder reactivity in nucleophilic substitution reactions compared to the smaller trifluoroethyl group .
  • Biological Activity : Analogues with fluorinated aryl groups (e.g., 3-fluorophenyl) are associated with enhanced bioavailability and target binding in medicinal chemistry, while the trifluoroethyl group may improve metabolic stability .

Physical and Spectroscopic Properties

  • ¹H-NMR : The target compound’s pyrrole proton resonates at δ 6.48 (similar to δ 6.48–7.56 in aryl-substituted analogues), while the trifluoroethyl group shows a triplet in ¹⁹F-NMR at δ -56.89 .
  • IR Spectroscopy: The carbonyl stretch (1685 cm⁻¹) is consistent across all analogues, confirming the ethanone backbone .

Commercial and Research Relevance

  • Cost: The target compound is priced at €391.00/50 mg (CymitQuimica), comparable to analogues like sc-341675 ($248.00/250 mg, Santa Cruz Biotechnology) .
  • Applications : Unlike analogues with aryl groups (e.g., 4-methylphenyl), the trifluoroethyl-substituted compound is prioritized in fluorine-rich drug candidates, such as kinase inhibitors or antiviral agents .

Biological Activity

2-Chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one (CAS No. 746630-82-0) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11ClF3NO
  • Molecular Weight : 253.65 g/mol
  • Structure : The compound features a pyrrole ring substituted with a chloro group and a trifluoroethyl side chain, which may influence its biological interactions and solubility.

The biological activity of this compound is primarily attributed to its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. Inhibition of DHODH disrupts the proliferation of certain pathogens, particularly malaria-causing parasites such as Plasmodium falciparum and Plasmodium vivax.

Antimalarial Activity

Research indicates that compounds structurally related to this compound exhibit potent antimalarial activity. For example:

CompoundTargetIC50 (μM)Efficacy
Compound APfDHODH<0.03Strong
Compound BPvDHODH<0.03Strong
2-Chloro CompoundhDHODH>30Selective

These findings suggest that the compound selectively inhibits Plasmodium DHODHs while sparing human enzymes, which is crucial for minimizing side effects in therapeutic applications .

Case Studies

A notable study demonstrated the efficacy of pyrrole-based DHODH inhibitors in preclinical models. In these studies:

  • In Vitro Studies : The compound showed significant inhibition of P. falciparum blood stages with an EC50 value below 0.015 μM.
  • In Vivo Studies : Efficacy was confirmed in SCID mouse models infected with P. falciparum, where the compound prevented the emergence of malaria when administered prior to infection .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound indicate a favorable profile for oral bioavailability. However, detailed studies on metabolic stability and potential toxicity are required to fully assess its safety for human use.

Q & A

Q. What are the recommended synthetic routes for preparing 2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one, and how can reaction intermediates be characterized?

  • Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of substituted pyrrole derivatives. For example, bromo- or chloro-acetylating agents may react with 2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrole under Lewis acid catalysis (e.g., AlCl₃). Key intermediates (e.g., bromo- or chlorinated precursors) should be characterized via 1H^1H/13C^{13}C-NMR to confirm regioselectivity and LC-MS for purity (>95%) . Reaction optimization may require adjusting solvent polarity (e.g., dichloromethane vs. toluene) and temperature to minimize side products like over-alkylated species.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer:
  • NMR: 1H^1H-NMR should show signals for the trifluoroethyl group (δ ~4.5 ppm, quartet) and pyrrole methyl groups (δ ~2.1–2.3 ppm). The chloroacetyl carbonyl resonates at δ ~190–200 ppm in 13C^{13}C-NMR.
  • IR: A strong carbonyl stretch (C=O) near 1680–1720 cm⁻¹ confirms the ketone group.
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₁₁H₁₂ClF₃NO (calculated: 278.05 g/mol) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer:
  • PPE: Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Conduct reactions in a fume hood due to potential release of volatile chloro intermediates.
  • First Aid: In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
  • Storage: Keep in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data (XRD) resolve discrepancies in proposed molecular configurations?

  • Methodological Answer: Single-crystal XRD provides unambiguous confirmation of stereochemistry and bond angles. For example, in related pyrrole derivatives, XRD revealed deviations in dihedral angles between the trifluoroethyl group and the pyrrole ring, resolving ambiguities from NMR data . Deposition of crystallographic data in repositories like CCDC ensures reproducibility (e.g., referencing CCDC 1988019 for analogous compounds) .

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays while minimizing cytotoxicity?

  • Methodological Answer:
  • SAR Studies: Modify the pyrrole’s substituents (e.g., replacing chloroacetyl with bromo or nitro groups) and test against Gram-positive/negative bacteria.
  • Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. For instance, derivatives with bulkier substituents showed reduced cytotoxicity in studies of structurally similar chloropyrroles .
  • Mechanistic Probes: Employ fluorescence-based assays to evaluate membrane disruption or enzyme inhibition (e.g., binding to bacterial topoisomerases) .

Q. How can computational methods (DFT, molecular docking) predict reactivity and interaction with biological targets?

  • Methodological Answer:
  • DFT Calculations: Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chloroacetyl carbon) for nucleophilic attack.
  • Docking Studies: Use AutoDock Vina to simulate binding to targets like cytochrome P450 or bacterial efflux pumps. For example, trifluoroethyl groups in analogous compounds showed enhanced hydrophobic interactions in enzyme active sites .
  • ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration to guide drug design .

Q. What analytical techniques are most effective for detecting and quantifying degradation products under varying storage conditions?

  • Methodological Answer:
  • HPLC-MS/MS: Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Monitor for dechlorinated or oxidized species (e.g., hydroxylated pyrrole derivatives).
  • Stability Studies: Accelerated aging at 40°C/75% RH for 4 weeks can identify major degradation pathways. In related compounds, trifluoroethyl groups improved stability compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer:
  • Experimental Replication: Measure solubility in triplicate using UV-Vis spectroscopy (λ_max ~270 nm for pyrrole derivatives) across solvents (e.g., DMSO, ethanol, hexane).
  • Computational Support: Calculate Hansen solubility parameters (δD, δP, δH) via COSMO-RS to predict solvent compatibility. For instance, trifluoroethyl groups may unexpectedly enhance solubility in polar aprotic solvents due to dipole interactions .
  • Controlled Variables: Ensure consistent temperature (25°C) and agitation methods during measurements .

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